molecular formula C17H26N2O4S B2366571 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine CAS No. 1797698-05-5

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine

Cat. No.: B2366571
CAS No.: 1797698-05-5
M. Wt: 354.47
InChI Key: BBNVQECATUDOCI-UHFFFAOYSA-N
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Description

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring and a sulfonyl group attached to an azepane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through cyclization reactions involving amino alcohols and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Phenylazepan-1-yl)sulfonyl)morpholine
  • 4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine
  • 4-((3-(4-Methylphenyl)azepan-1-yl)sulfonyl)morpholine

Uniqueness

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, such as altered binding affinity to biological targets or different physical properties.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)azepan-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-17-7-5-15(6-8-17)16-4-2-3-9-19(14-16)24(20,21)18-10-12-23-13-11-18/h5-8,16H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVQECATUDOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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